molecular formula C6H8N2S2 B14632642 2-Methyl-6-(methylsulfanyl)pyridazine-3(2H)-thione CAS No. 54320-90-0

2-Methyl-6-(methylsulfanyl)pyridazine-3(2H)-thione

Cat. No.: B14632642
CAS No.: 54320-90-0
M. Wt: 172.3 g/mol
InChI Key: RIFKVLXXATZGBR-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylsulfanyl)pyridazine-3(2H)-thione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(methylsulfanyl)pyridazine-3(2H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylsulfanyl)pyridazine-3(2H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridazine ring .

Scientific Research Applications

2-Methyl-6-(methylsulfanyl)pyridazine-3(2H)-thione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylsulfanyl)pyridazine-3(2H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-phenylpyridazine-3(2H)-thione
  • 2-Methyl-6-(methylsulfanyl)pyrimidine-3(2H)-thione
  • 2-Methyl-6-(methylsulfanyl)pyrazine-3(2H)-thione

Uniqueness

2-Methyl-6-(methylsulfanyl)pyridazine-3(2H)-thione is unique due to its specific substitution pattern and the presence of both methyl and methylsulfanyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

54320-90-0

Molecular Formula

C6H8N2S2

Molecular Weight

172.3 g/mol

IUPAC Name

2-methyl-6-methylsulfanylpyridazine-3-thione

InChI

InChI=1S/C6H8N2S2/c1-8-6(9)4-3-5(7-8)10-2/h3-4H,1-2H3

InChI Key

RIFKVLXXATZGBR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)C=CC(=N1)SC

Origin of Product

United States

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